tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.22 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For example, substitution with an amine would yield a piperidine derivative with an amine group in place of the bromine atom .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various piperidine derivatives .
Biology and Medicine: The compound is studied for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting the central nervous system. Its piperidine core is a common motif in many bioactive molecules .
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in drug design to create molecules that can interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
- tert-Butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness: tert-Butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromine atom at the 3-position of the oxopropyl group allows for selective nucleophilic substitution reactions .
Properties
CAS No. |
1229357-99-6 |
---|---|
Molecular Formula |
C13H22BrNO3 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
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